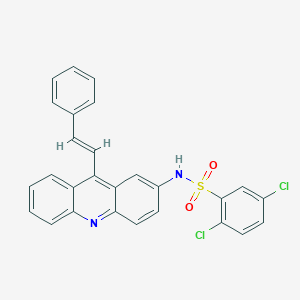

2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide

Beschreibung

2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring and a styrylacridine substituent. Sulfonamides are historically significant for their biological activities, including antimicrobial and enzyme-inhibitory properties . The compound’s synthesis likely follows established sulfonamide coupling methods, where a sulfonyl chloride reacts with an amine—here, 9-styrylacridin-2-amine—to form the sulfonamide linkage . Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools such as Mercury CSD .

Eigenschaften

Molekularformel |

C27H18Cl2N2O2S |

|---|---|

Molekulargewicht |

505.4 g/mol |

IUPAC-Name |

2,5-dichloro-N-[9-[(E)-2-phenylethenyl]acridin-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C27H18Cl2N2O2S/c28-19-11-14-24(29)27(16-19)34(32,33)31-20-12-15-26-23(17-20)21(13-10-18-6-2-1-3-7-18)22-8-4-5-9-25(22)30-26/h1-17,31H/b13-10+ |

InChI-Schlüssel |

ZCUSVQANBWPPCE-JLHYYAGUSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC4=CC=CC=C42)NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

For industrial production, the synthesis may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Analyse Chemischer Reaktionen

2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases such as potassium carbonate, and solvents like ethanol or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-N-(9-styrylacridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This can lead to the disruption of essential biochemical pathways, such as those involved in bacterial cell wall synthesis or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Halogen Effects : Chlorine (electronegative, smaller) vs. bromine (polarizable, larger) influences electronic properties and binding. Brominated analogues may exhibit stronger van der Waals interactions but higher molecular weight .

N-Substituent Flexibility : The styrylacridinyl group’s rigidity contrasts with the flexible 2-phenylethyl chain in , affecting conformational freedom and target binding.

Aromatic Systems : Styrylacridine and xanthene both enable π-π interactions, but acridine’s nitrogen heteroatoms may facilitate hydrogen bonding or charge transfer .

Structural and Crystallographic Insights

- Crystal Packing : The styrylacridinyl group in the target compound likely induces dense packing via π-stacking, as observed in similar sulfonamides . Mercury CSD’s packing similarity analysis could quantify these motifs.

- Refinement Methods : SHELXL’s robust refinement algorithms are critical for resolving structural details, especially with heavy atoms (Cl, Br).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.